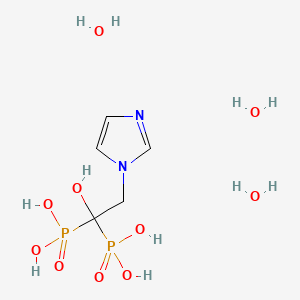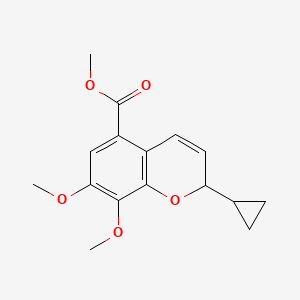
2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester
概述
描述
2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester typically involves multiple steps One common method includes the enantioselective synthesis and photoracemization studiesThe final step involves the esterification of the carboxylic acid group .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Industrial production would also focus on ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to convert the ester group to an alcohol or other reduced forms.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce new functional groups, leading to a variety of derivatives with potentially different biological activities.
科学研究应用
2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester has several scientific research applications:
作用机制
The mechanism of action of 2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester involves its interaction with specific molecular targets. As an intermediate in the synthesis of dihydrofolate reductase inhibitors, it ultimately contributes to the inhibition of the dihydrofolate reductase enzyme. This enzyme is crucial for the synthesis of tetrahydrofolate, a molecule necessary for DNA synthesis and cell division. By inhibiting this enzyme, the compound can help prevent the proliferation of cancer cells and bacteria .
相似化合物的比较
Similar Compounds
2H-Chromene-5-carboxylic acid methyl ester: Lacks the cyclopropyl and methoxy groups, which may result in different biological activities.
7,8-Dimethoxy-2H-chromene-5-carboxylic acid methyl ester: Similar but without the cyclopropyl group, potentially affecting its interaction with molecular targets.
2-Cyclopropyl-2H-chromene-5-carboxylic acid methyl ester: Lacks the methoxy groups, which could influence its solubility and reactivity
Uniqueness
The presence of both cyclopropyl and methoxy groups in 2-Cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylic acid methyl ester makes it unique. These groups can significantly influence the compound’s chemical properties, biological activities, and its ability to interact with specific molecular targets. This uniqueness makes it a valuable intermediate in the synthesis of various pharmaceuticals and other chemical products .
属性
IUPAC Name |
methyl 2-cyclopropyl-7,8-dimethoxy-2H-chromene-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-18-13-8-11(16(17)20-3)10-6-7-12(9-4-5-9)21-14(10)15(13)19-2/h6-9,12H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRSOMBWDPYSBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=CC(O2)C3CC3)C(=C1)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50469961 | |
| Record name | 2-CYCLOPROPYL-7,8-DIMETHOXY-2H-CHROMENE-5-CARBOXYLIC ACID METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192315-05-2 | |
| Record name | 2-CYCLOPROPYL-7,8-DIMETHOXY-2H-CHROMENE-5-CARBOXYLIC ACID METHYL ESTER | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50469961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of enantioselective synthesis in the context of this research?
A1: The title mentions "enantioselective synthesis" which refers to the preparation of a specific enantiomer of the compound. [] Enantiomers are molecules that are mirror images of each other and may have different biological activities. The research likely focuses on developing a method to selectively produce the enantiomer with desired pharmacological properties, which could be related to its role as an "advanced intermediate of a dihydrofolate reductase inhibitor".
A2: An "advanced intermediate" suggests that this compound is not the final active pharmaceutical ingredient but a crucial precursor used in the synthesis of a more complex molecule. [] This implies further synthetic steps are required to convert this compound into a dihydrofolate reductase inhibitor.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

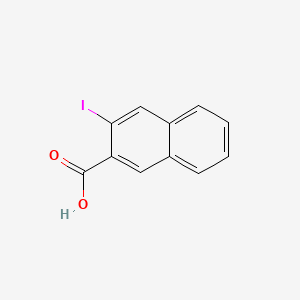
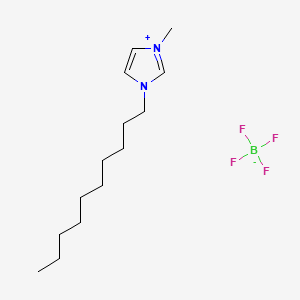


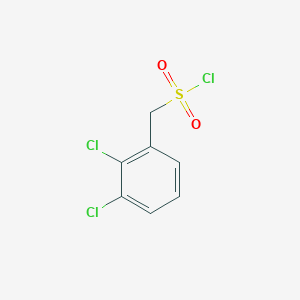
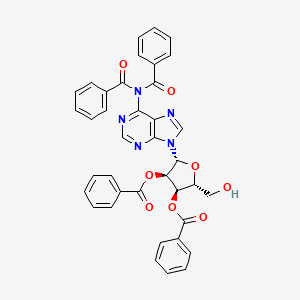
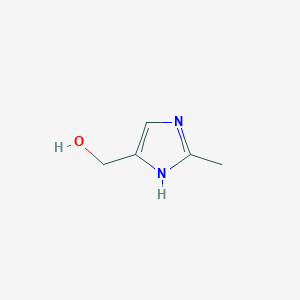
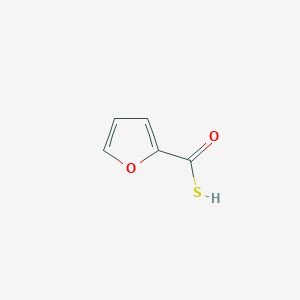
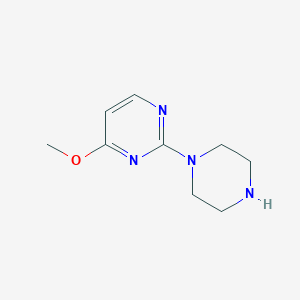
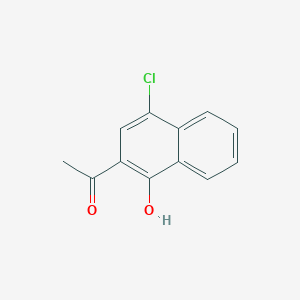
![4-Nitrobenzyl 6-(1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1354228.png)
![2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B1354229.png)
